Ethyl 2-amino-5-chloronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. This compound features an amino group at the second position and a chlorine atom at the fifth position of the pyridine ring, with an ethyl ester group attached to the carboxylic acid group at position three. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.
Ethyl 2-amino-5-chloronicotinate can be synthesized from 2-amino-5-chloropyridine through various chemical reactions involving esterification processes. The compound is recognized for its potential applications in pharmaceuticals and agrochemicals, often serving as a precursor for more complex molecules.
Ethyl 2-amino-5-chloronicotinate is classified as an ester and a heterocyclic compound due to its pyridine ring structure. It falls under the category of organic compounds with significant interest in medicinal chemistry due to its biological activity.
The synthesis of Ethyl 2-amino-5-chloronicotinate can be achieved through several methods, including:
The general reaction can be outlined as follows:
The reaction is typically performed in an organic solvent such as acetonitrile or ethanol, with careful control of temperature and pH to optimize yield.
Ethyl 2-amino-5-chloronicotinate has a molecular formula of and a molecular weight of approximately 188.62 g/mol. The structural representation includes:
The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and mass characteristics.
Ethyl 2-amino-5-chloronicotinate can undergo various chemical reactions, including:
For example, acylation can be performed using acetic anhydride:
This reaction typically requires a catalyst such as pyridine to facilitate the process.
The biological activity of Ethyl 2-amino-5-chloronicotinate is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways.
Studies have shown that derivatives of this compound exhibit significant biological activities, including antimicrobial and anti-inflammatory effects .
These properties make Ethyl 2-amino-5-chloronicotinate suitable for various applications in organic synthesis.
Ethyl 2-amino-5-chloronicotinate serves multiple scientific purposes:
Ethyl 2-amino-5-chloronicotinate (CAS 169495-51-6) is a chlorinated nicotinic acid derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol. Its systematic IUPAC name is ethyl 2-amino-5-chloropyridine-3-carboxylate, reflecting the core pyridine ring substituted with an amino group at C2, a chlorine atom at C5, and an ethyl ester at C3. The SMILES notation (O=C(OCC)C1=C(N)N=CC(Cl)=C1) precisely encodes this arrangement [3] [4]. Key physicochemical properties include:
Table 1: Key Identifiers of Ethyl 2-amino-5-chloronicotinate
| Property | Value |
|---|---|
| CAS Registry Number | 169495-51-6 |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| Systematic Name | Ethyl 2-amino-5-chloropyridine-3-carboxylate |
| Common Synonyms | Ethyl 2-amino-5-chloronicotinate; 2-Amino-5-chloro-3-pyridinecarboxylic acid ethyl ester |
| SMILES | O=C(OCC)C1=C(N)N=CC(Cl)=C1 |
| XLogP / LogP | 2.075 (Predicted) |
The compound emerged as a significant intermediate in late 20th-century heterocyclic chemistry, coinciding with advances in nicotinate functionalization. Early synthetic routes for chloronicotinates, like those patented in DE19834565A1 (1998), focused on halogenation strategies for pyridine carboxylic acids [10]. Ethyl 2-amino-5-chloronicotinate gained prominence due to:
As a nicotinic acid (niacin) derivative, this compound bridges simple vitamin structures and complex bioactive molecules. Key attributes include:
Table 2: Representative Applications of Ethyl 2-amino-5-chloronicotinate
| Application Domain | Role of Compound | Example/Target |
|---|---|---|
| Pharmaceutical Synthesis | DHODH Inhibitor Scaffold | Autoimmune Disease Therapies |
| Heterocyclic Chemistry | Pyrido[2,3-d]pyrimidine Precursor | Fused Ring Systems (e.g., 356, 371) |
| Organometallic Chemistry | Ligand for Metal Complexes | Copper(I) Thiocyanato Complexes |
| Chemical Biology | H₃ Receptor Antagonist Intermediate | Neurological Disorder Research |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1